

# An In-depth Technical Guide to Lead Antimonate (CAS No. 13510-89-9)

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## Compound of Interest

Compound Name: Lead antimonate

Cat. No.: B087972

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## Introduction

**Lead antimonate**, identified by CAS number 13510-89-9, is an inorganic compound historically and industrially significant primarily as a pigment. Commonly known as Naples yellow, it is an orange-yellow powder that has been used for centuries in art and ceramics.<sup>[1]</sup> From a technical perspective, it is a mixed metal oxide of lead and antimony. Its composition can vary, with common chemical formulas cited as  $\text{Pb}_3(\text{SbO}_4)_2$  and  $\text{Pb}_2\text{Sb}_2\text{O}_7$ .<sup>[1][2]</sup>

While its primary applications are in materials science, its toxicological properties, stemming from its lead and antimony content, are of significant interest to researchers in toxicology and environmental health. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and toxicological aspects of **lead antimonate**, with a focus on the underlying molecular mechanisms of its components, which is pertinent to the fields of toxicology and drug development safety assessment.

## Physicochemical Properties

**Lead antimonate** is a solid, orange-yellow powder.<sup>[1][3]</sup> It is characterized by its insolubility in water and dilute acids.<sup>[1][2]</sup> The following tables summarize the key quantitative data available for this compound.

Property	Value	Source
CAS Number	13510-89-9	[1][2][3]
Molecular Formula	$\text{O}_8\text{Pb}_3\text{Sb}_2$ or $\text{Pb}_2\text{Sb}_2\text{O}_7$	[2][4]
Molecular Weight	~993.10 g/mol (for $\text{O}_8\text{Pb}_3\text{Sb}_2$ )	[4]
Appearance	Orange-yellow powder	[1][3]
Solubility	Insoluble in water and dilute acids	[1][2]
Density	~6.58 g/mL	[2][5]
Refractive Index	2.01 - 2.28	[2]

## Synthesis and Experimental Protocols

The synthesis of **lead antimonate** has been documented through both historical recipes for pigments and modern laboratory procedures. The final color and properties of the resulting compound can vary depending on the specific method and temperature of manufacture.[2]

### High-Temperature Solid-State Reaction

This method is based on historical pigment production techniques and involves the high-temperature calcination of lead and antimony precursors.

Objective: To synthesize **lead antimonate** powder through a solid-state reaction.

Materials:

- Lead(II,IV) oxide ( $\text{Pb}_3\text{O}_4$ ) or Lead(II) oxide ( $\text{PbO}$ )
- Antimony(III) oxide ( $\text{Sb}_2\text{O}_3$ )
- Agate mortar and pestle
- High-temperature furnace
- Crucible (e.g., terracotta or alumina)

### Experimental Protocol:

- **Precursor Preparation:** Accurately weigh the lead and antimony oxide precursors. Stoichiometric ratios can be varied to influence the final product. For example, a molar ratio of Pb:Sb of 1:1 can be used.
- **Mixing:** Thoroughly mix the precursor powders in an agate mortar to ensure a homogenous mixture.
- **Calcination:** Place the mixed powder into a crucible. The crucible is then placed in a high-temperature furnace.
- **Heating Profile:** Heat the furnace to a target temperature, typically between 900°C and 950°C.
- **Reaction Time:** Maintain the temperature for a set duration, for example, 5 hours, to allow the solid-state reaction to proceed to completion.
- **Cooling and Recovery:** After the reaction time, the furnace is turned off and allowed to cool down to room temperature. The resulting **lead antimonate** powder is then recovered from the crucible. For some historical recipes, a double firing is employed.<sup>[1]</sup>

## Chemical Precipitation Method for Nanoparticles

This method allows for the synthesis of lead antimony oxide nanoparticles.

**Objective:** To synthesize lead antimony oxide nanoparticles via chemical precipitation and annealing.

### Materials:

- Lead acetate trihydrate ( $(\text{CH}_3\text{COO})_2\text{Pb} \cdot 3\text{H}_2\text{O}$ )
- Sodium hydroxide (NaOH)
- Antimony source (e.g., an antimony salt, with concentration varied for doping)
- Deionized water

- Stirring hotplate
- Glass plate for thermal evaporation
- Annealing furnace

#### Experimental Protocol:

- **Solution Preparation:** Dissolve 0.1 M lead acetate trihydrate and 0.1 M sodium hydroxide in deionized water. Introduce the antimony source at the desired concentration (e.g., 1.0 - 9.0 wt%).
- **Reaction:** Vigorously stir the solution at 70°C for one hour until a homogeneous white solution is formed.
- **Precipitation:** Transfer the solution to a glass plate and heat at 130°C for three hours to evaporate the solvent and form a white precipitate.
- **Annealing:** The resulting precipitate is then subjected to an annealing treatment in a furnace to form the lead antimony oxide nanoparticles. The temperature and duration of annealing will influence the final particle size and properties.

## Toxicological Profile and Biological Effects

**Lead antimonate** is classified as a hazardous substance. It is harmful if swallowed or inhaled, may cause cancer, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.<sup>[6]</sup> The toxicity of **lead antimonate** is attributed to its constituent elements, lead and antimony.

Hazard	Classification	Source
Acute Toxicity	Harmful if swallowed or inhaled	[6]
Carcinogenicity	May cause cancer (IARC Group 2A: Probably carcinogenic to humans)	[6]
Reproductive Toxicity	May damage fertility or the unborn child	[6]
Specific Target Organ Toxicity (Repeated Exposure)	May cause damage to organs	[6]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects	[6]

## Molecular Mechanisms of Toxicity

While specific studies on the molecular toxicology of **lead antimonate** are scarce, the mechanisms of lead and antimony toxicity are well-documented and can be extrapolated.

**Lead-Induced Toxicity:** The molecular mechanisms of lead toxicity are multifaceted. A primary mechanism is the induction of oxidative stress. Lead can interfere with antioxidant defense systems, particularly by inhibiting enzymes like glutathione S-transferase, and depleting glutathione (GSH). This leads to an increase in reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

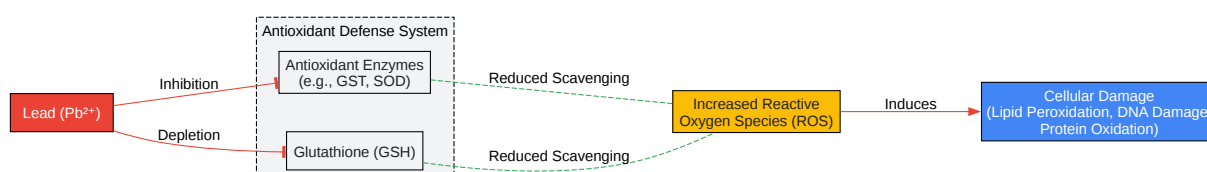
Lead also exhibits ionic mimicry, where  $Pb^{2+}$  ions compete with and substitute for essential divalent cations, most notably calcium ( $Ca^{2+}$ ) and zinc ( $Zn^{2+}$ ). This can disrupt a multitude of cellular processes:

- **Interference with Calcium Signaling:** By mimicking  $Ca^{2+}$ , lead can disrupt calcium homeostasis and interfere with  $Ca^{2+}$ -dependent signaling pathways, including those involved in neurotransmitter release and protein kinase C (PKC) activation.
- **Enzyme Inhibition:** Lead can inhibit the activity of numerous enzymes by binding to sulfhydryl groups in their active sites. A classic example is the inhibition of enzymes in the heme synthesis pathway.

Furthermore, lead exposure has been shown to cause DNA damage and affect DNA repair mechanisms. It can also induce changes in gene expression, affecting pathways related to cellular metabolism, metallothionein expression, and protein kinase activity.[7] Some studies suggest that lead exposure can lead to telomere instability.[8]

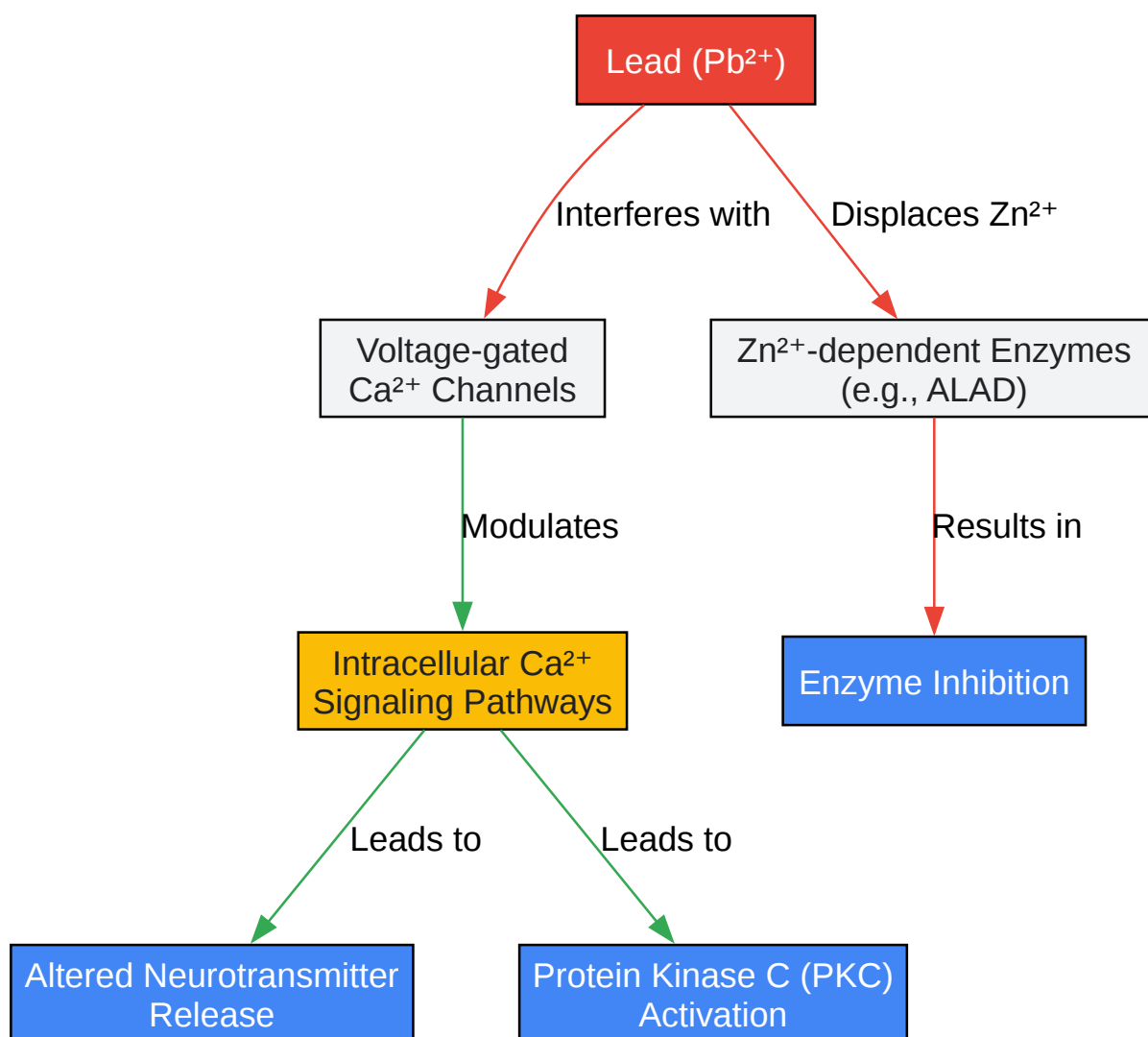
**Antimony-Induced Toxicity:** Occupational exposure to antimony compounds can lead to respiratory irritation, pneumoconiosis, and gastrointestinal issues. Antimony trioxide is also considered a possible human carcinogen. The therapeutic use of antimonials has been associated with cardiotoxicity and pancreatitis.

The following diagrams illustrate some of the known cellular and signaling pathways affected by lead, which are relevant to understanding the potential toxicity of **lead antimonate**.



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Caption: Lead-induced oxidative stress pathway.



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Caption: Ionic mimicry mechanism of lead toxicity.

## Relevance to Drug Development

Given its established toxicity, **lead antimonate** is not a candidate for therapeutic development. However, for drug development professionals, understanding its toxicological profile is relevant in the context of:

- **Safety and Toxicology Screening:** The mechanisms of lead and antimony toxicity serve as a case study for heavy metal-induced cellular damage. This knowledge is valuable when

assessing the potential for heavy metal contamination in drug products and when developing screening assays for developmental and reproductive toxicology.

- Environmental Health and Risk Assessment: For pharmaceutical manufacturing facilities, understanding the hazards of materials like **lead antimonate** is crucial for occupational health and safety and for environmental risk management.

## Conclusion

**Lead antimonate** (CAS No. 13510-89-9) is a well-characterized inorganic pigment with a long history of use. While its industrial applications are its most prominent feature, its significant toxicity, driven by its lead and antimony content, warrants careful consideration. For researchers and professionals in the life sciences, the value of studying **lead antimonate** lies in understanding the fundamental mechanisms of heavy metal toxicology, including oxidative stress, ionic mimicry, and interference with cellular signaling. This knowledge is critical for risk assessment and for the broader field of toxicology. Due to its hazardous nature, handling of **lead antimonate** requires strict adherence to safety protocols.

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